molecular formula C8H10N4 B088268 (R)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine CAS No. 1217810-82-6

(R)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine

Cat. No.: B088268
CAS No.: 1217810-82-6
M. Wt: 162.19 g/mol
InChI Key: FQWYAIRHWCMQNP-ZCFIWIBFSA-N
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Description

®-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine is a heterocyclic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with a suitable aldehyde or ketone, followed by cyclization to form the triazolo[4,3-a]pyridine ring system . The reaction conditions often include the use of catalysts such as iodine or selenium dioxide and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as microwave-assisted synthesis, can improve the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

®-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Iodine, selenium dioxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazolo[4,3-a]pyridine N-oxides, while reduction can produce triazolo[4,3-a]pyridine derivatives with reduced functional groups .

Scientific Research Applications

Chemistry

In chemistry, ®-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its ability to interact with biological targets makes it a valuable tool for understanding biochemical pathways and developing new therapeutic agents .

Medicine

In medicine, ®-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine derivatives have shown promise as antifungal, antibacterial, and anticancer agents. Their ability to inhibit specific enzymes or receptors involved in disease processes makes them potential candidates for drug development .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the creation of materials with enhanced performance characteristics .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine is unique due to its specific fusion of the triazole and pyridine rings, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with biological targets, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

(1R)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c1-6(9)8-11-10-7-4-2-3-5-12(7)8/h2-6H,9H2,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQWYAIRHWCMQNP-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=C2N1C=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=NN=C2N1C=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50429242
Record name (R)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50429242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217810-82-6
Record name (R)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50429242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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